molecular formula C20H19N5O B3012432 N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 384793-44-6

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3012432
CAS RN: 384793-44-6
M. Wt: 345.406
InChI Key: HHPKJTSDSHMPGH-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of pyrazolo[3,4-d]pyrimidines is well-represented, indicating the importance of this scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of aminopyrazoles with various reagents to form the desired heterocyclic system. For instance, the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines can yield dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, as described in the synthesis of related compounds . This suggests that a similar synthetic route could be employed for the target compound, possibly involving the use of amines that correspond to the ethoxy and methylphenyl substituents.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. The crystal structure and density functional theory (DFT) studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, reveal that intramolecular hydrogen bonding and supramolecular interactions play a significant role in stabilizing the molecular conformation . These findings can provide insights into the potential molecular interactions and stability of the target compound.

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidines with amines is a key aspect of their chemical behavior. The formation of pyrazolo[3,4-d]pyrimidines by reacting dimethylaminomethylene amino derivatives with amines indicates that the target compound could also undergo similar reactions, potentially leading to the formation of N,N-dimethylformamidine derivatives under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure and substituents. For example, 1H-pyrazolo[4,3-d]pyrimidines have been identified as potent phosphodiesterase 5 (PDE5) inhibitors, highlighting the biological relevance of this scaffold . The ethoxy and methylphenyl groups in the target compound are likely to affect its lipophilicity, solubility, and overall pharmacokinetic profile, which are important factors in drug development.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • A study by Titi et al. (2020) involved the synthesis of various pyrazole derivatives, including similar compounds, and their characterization using methods like X-Ray crystallography, FT-IR, and NMR spectroscopy. This research contributes to the understanding of the molecular structure and properties of these compounds (Titi et al., 2020).
  • Biological Activity and Potential Therapeutic Uses :

    • Kaping et al. (2016) reported on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally similar to the one . They found these compounds to exhibit promising anti-inflammatory and anti-cancer activities, highlighting their potential therapeutic applications (Kaping et al., 2016).
    • Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. They evaluated these compounds for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the field of cancer research (Hassan et al., 2014).
  • Antimicrobial Applications :

    • Beyzaei et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activities. Their findings suggest the potential use of these compounds in developing new antibacterial agents (Beyzaei et al., 2017).
  • Application in Coatings and Inks :

    • El‐Wahab et al. (2015) explored the use of pyrimidine derivatives in polyurethane varnishes and printing ink paste, indicating their application in enhancing the antimicrobial properties of these materials (El‐Wahab et al., 2015).

Future Directions

The future research directions could include the design and synthesis of more derivatives, evaluation of their antiproliferative activity against various cancer cell lines, and exploration of their mechanism of action .

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-3-26-17-10-6-15(7-11-17)24-19-18-12-23-25(20(18)22-13-21-19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPKJTSDSHMPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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